molecular formula C5H3ClFNO2S B1528908 6-Fluoropyridine-3-sulfonyl chloride CAS No. 1025509-80-1

6-Fluoropyridine-3-sulfonyl chloride

Cat. No.: B1528908
CAS No.: 1025509-80-1
M. Wt: 195.6 g/mol
InChI Key: AJVKLXSVDZUDMM-UHFFFAOYSA-N
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Description

6-Fluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C5H3ClFNO2S. This compound is of significant interest in various fields of chemistry due to its unique chemical properties, which are influenced by the presence of both fluorine and sulfonyl chloride groups. These functional groups impart distinct reactivity patterns, making this compound a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to yield 3,4-difluoropyridine . This intermediate can then be subjected to sulfonylation using chlorosulfonic acid (ClSO3H) under controlled conditions to produce 6-Fluoropyridine-3-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microchannel reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of advanced fluorinating agents and sulfonylation techniques further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

6-Fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-3-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atom in the pyridine ring further enhances its reactivity by withdrawing electron density, making the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridine-4-sulfonyl chloride
  • 2-Fluoropyridine-5-sulfonyl chloride
  • 4-Chloropyridine-3-sulfonyl chloride

Uniqueness

6-Fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the pyridine ring. This arrangement imparts distinct reactivity patterns compared to other fluorinated pyridine derivatives. The presence of the fluorine atom at the 6-position enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

6-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVKLXSVDZUDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025509-80-1
Record name 6-fluoropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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